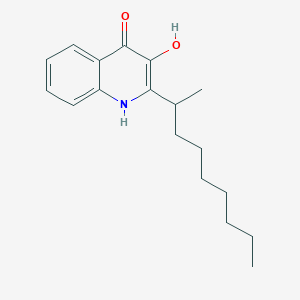

2-(Nonan-2-yl)quinoline-3,4-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H25NO2 |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

3-hydroxy-2-nonan-2-yl-1H-quinolin-4-one |

InChI |

InChI=1S/C18H25NO2/c1-3-4-5-6-7-10-13(2)16-18(21)17(20)14-11-8-9-12-15(14)19-16/h8-9,11-13,21H,3-7,10H2,1-2H3,(H,19,20) |

InChI Key |

YMCVPONPIIZCGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)C1=C(C(=O)C2=CC=CC=C2N1)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 Nonan 2 Yl Quinoline 3,4 Diol and Its Structural Analogs

Regioselective and Stereoselective Synthesis of the Quinoline-3,4-diol (B1203585) System

The construction of the quinoline-3,4-diol system with precise control over substituent placement is a significant synthetic challenge. Key to this endeavor are methods that enable the regioselective formation of the quinoline (B57606) ring and the stereoselective introduction of the nonan-2-yl group at the C-2 position.

Cycloaddition Reactions for Quinoline Ring Formation and Annulation Strategies

The formation of the quinoline ring is a cornerstone of this synthesis. Various cycloaddition and annulation strategies have been developed to construct this heterocyclic system. [4+2] annulation reactions are a popular and effective method for creating the pyridine (B92270) ring of the quinoline system with good regioselectivity. nih.gov This often involves the reaction of ortho-substituted anilines with appropriate coupling partners. nih.govpharmaguideline.com

Several named reactions are foundational to quinoline synthesis, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses. pharmaguideline.comtandfonline.comresearchgate.netiipseries.org These methods, while classic, often require harsh conditions. tandfonline.comresearchgate.nettandfonline.com Modern advancements have focused on developing milder and more efficient protocols. For instance, the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is particularly useful for preparing 2-substituted quinolines. pharmaguideline.commdpi.com

Recent research has highlighted the use of transition-metal catalysis to facilitate quinoline synthesis through oxidative annulation. mdpi.com These methods often involve C-H bond activation, offering high efficiency and broad substrate tolerance. mdpi.com Additionally, metal-free approaches, such as those utilizing radical-promoted cyclizations or photochemical methods, are gaining traction. nih.gov

| Reaction Type | Description | Key Features |

| [4+2] Annulation | A common strategy for forming the pyridine ring of the quinoline system. nih.gov | Good regioselectivity, often uses readily available substrates. nih.gov |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. pharmaguideline.commdpi.com | A direct route to 2-substituted quinolines. pharmaguideline.com |

| Oxidative Annulation | Transition-metal catalyzed reactions often involving C-H activation. mdpi.com | High efficiency and broad substrate tolerance. mdpi.com |

| Radical-Promoted Cyclization | Metal-free approach involving the cyclization of arylamine precursors. nih.gov | Avoids the use of potentially toxic metals. |

Controlled Introduction of the Nonan-2-yl Substituent at C-2 through Stereoselective Carbon-Carbon Bond Formation

The introduction of the nonan-2-yl group at the C-2 position of the quinoline ring with stereocontrol is a critical step. The Friedländer synthesis, by its nature, allows for the incorporation of a ketone partner that can bear the nonan-2-yl moiety, leading directly to the desired 2-substituted quinoline. pharmaguideline.com For example, the condensation of a 2-aminobenzaldehyde (B1207257) with undecan-2-one would, in principle, yield 2-(nonan-2-yl)quinoline.

Direct C-H functionalization of the quinoline core represents another powerful strategy. nih.gov Rhodium-catalyzed C-H alkylation of quinolines with olefins has been demonstrated, providing a direct method to install alkyl substituents at the C-2 position. researchgate.net Furthermore, deoxygenative C2-heteroarylation of quinoline N-oxides offers a facile route to C2-functionalized quinolines under mild, metal- and additive-free conditions. beilstein-journals.orgnih.gov This approach involves the activation of the quinoline ring via N-oxide formation, which directs functionalization to the C2-position. beilstein-journals.orgnih.govresearchgate.net

Stereoselective synthesis is crucial for obtaining a specific enantiomer of 2-(Nonan-2-yl)quinoline-3,4-diol. Chiral catalysts or auxiliaries can be employed during the carbon-carbon bond-forming step to control the stereochemistry at the C-2 position. While specific examples for the nonan-2-yl group are not detailed in the provided results, the principles of asymmetric synthesis are broadly applicable. For instance, a novel synthetic route for a KRASG12C inhibitor focused on the efficient and stereoselective construction of its central quinoline scaffold, highlighting the feasibility of such approaches. rsc.org

Functionalization Strategies for the Quinoline-3,4-diol Core

Once the 2-(nonan-2-yl)quinoline scaffold is in place, the next critical phase is the introduction of the hydroxyl groups at the C-3 and C-4 positions.

Methodologies for Direct Hydroxylation or Indirect Oxygenation at C-3 and C-4 Positions

Direct hydroxylation of the quinoline ring is a challenging transformation. However, recent advances have provided methods for achieving this. One approach involves the meta-selective hydroxylation of quinolines via dearomatized intermediates. researchgate.net This strategy utilizes the formation of oxazinoaza-arene intermediates, which then undergo regioselective hydroxylation. researchgate.net

Another strategy is the direct hydroxylation of the ortho C-H bond of aromatic rings directed by a quinoline group under Cu(II) catalysis. acs.org While this method typically targets an ortho-position on a group attached to the quinoline, it demonstrates the potential for directed C-H hydroxylation.

Indirect methods often involve the synthesis of a precursor that can be converted to the diol. For example, the synthesis of quinolin-4-ones is a well-established field, with methods like the Camps cyclization and palladium-catalyzed carbonylation reactions being prominent. mdpi.com These quinolin-4-ones can serve as precursors to 4-hydroxyquinolines. The Conrad-Limpach-Knorr synthesis, which involves the reaction of anilines with β-keto esters, can directly yield 4-quinolones. pharmaguideline.com

The introduction of a hydroxyl group at the C-3 position can be more complex. The Pfitzinger reaction, which condenses isatin (B1672199) with a carbonyl compound, can produce 2,3-disubstituted quinoline-4-carboxylic acids, which can be further manipulated. iipseries.org The instability of quinolinone derivatives in an oxidative environment suggests that direct oxygenation can lead to ring-opening, highlighting the need for controlled reaction conditions. researchgate.net

| Method | Position(s) Functionalized | Description |

| meta-Selective Hydroxylation | C-3 researchgate.net | Utilizes dearomatized oxazinoaza-arene intermediates for regioselective hydroxylation. researchgate.net |

| Conrad-Limpach-Knorr Synthesis | C-4 pharmaguideline.com | Reaction of anilines with β-keto esters to form 4-quinolones. pharmaguideline.com |

| Pfitzinger Reaction | C-3 and C-4 (via precursor) iipseries.org | Condensation of isatin with a carbonyl compound to yield quinoline-4-carboxylic acids. iipseries.org |

Strategic Approaches for Side Chain Elaboration and Diversification of the Nonan-2-yl Group

While the primary focus is on the 2-(nonan-2-yl) substituent, the methodologies discussed allow for significant variation in the alkyl group at the C-2 position. The choice of the ketone in the Friedländer synthesis or the olefin in rhodium-catalyzed C-H alkylation directly determines the nature of the C-2 substituent. pharmaguideline.comresearchgate.net This flexibility allows for the synthesis of a wide range of structural analogs with varying alkyl chain lengths and branching patterns.

The term "side chain" typically refers to a substituent attached to a longer chain or a core structure. youtube.com In the context of this compound, the nonan-2-yl group itself is the side chain. The synthetic strategies employed for its introduction are inherently methods for its "elaboration" in the sense that they allow for the construction of this specific nine-carbon chain at the desired position. Further diversification could involve starting with a shorter or functionalized alkyl group at C-2 and then extending or modifying it, though the direct introduction of the final side chain is often more efficient.

Sustainable and Green Chemistry Approaches in Quinoline-3,4-diol Synthesis

The development of environmentally benign synthetic methods is a major focus in modern chemistry. tandfonline.comnih.gov Traditional quinoline syntheses often rely on harsh conditions, toxic reagents, and hazardous solvents. tandfonline.comresearchgate.net Green chemistry approaches aim to mitigate these issues by utilizing alternative reaction media, catalysts, and energy sources. tandfonline.comijpsjournal.com

The use of green solvents such as water, ethanol (B145695), ionic liquids, and deep eutectic solvents is a key strategy. tandfonline.comijpsjournal.com For example, a green strategy for the synthesis of spiro-quinolines has been developed using an ethanol-water mixture. tandfonline.com Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. tandfonline.comijpsjournal.com

Catalysis plays a crucial role in green quinoline synthesis. The use of reusable solid acid catalysts, such as Nafion NR50, in microwave-assisted Friedländer reactions exemplifies this trend. mdpi.com Furthermore, metal-free synthetic protocols, which avoid the use of potentially toxic and expensive transition metals, are highly desirable. nih.gov Electrochemical methods are also gaining attention as an environmentally friendly strategy for quinoline synthesis, as demonstrated by a paired electrolysis enabled cascade annulation. nih.gov

Catalyst Development for Environmentally Benign Quinoline Ring Annulation

The annulation of the quinoline ring is a cornerstone of its synthesis, and recent progress has centered on developing catalysts that are both highly efficient and environmentally benign. A variety of catalytic systems have been explored to facilitate classic quinoline syntheses like the Friedländer, Skraup, and Doebner–von Miller reactions under greener conditions. mdpi.comrsc.org

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has emerged as an inexpensive, readily available, and non-toxic catalyst for the synthesis of quinoline derivatives. tandfonline.comresearchgate.net Its use in water, an environmentally benign solvent, has shown to significantly enhance reaction rates, affording high yields of polysubstituted quinolines. tandfonline.com This approach offers advantages such as mild reaction conditions, simple workup procedures, and the potential for catalyst reuse. tandfonline.comresearchgate.net

Nanocatalysis represents another frontier in green quinoline synthesis, offering high catalytic activity, selectivity, and recyclability. acs.orgnih.gov Various metal-based nanoparticles (e.g., Fe, Cu, Zn, Ni, Co) have been successfully employed in one-pot syntheses of quinoline derivatives. acs.org For instance, nickel oxide nanoparticles have been used for the Friedländer annulation under solvent-free conditions, yielding a range of poly-substituted quinolines with good to excellent yields (68–98%). nih.gov Similarly, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones provides an efficient, one-pot synthesis of quinolines under mild conditions. mdpi.comorganic-chemistry.org

Transition metal catalysts, including rhodium, ruthenium, cobalt, and copper, have been instrumental in developing C-H bond activation strategies for quinoline synthesis. mdpi.com These methods allow for the construction of the quinoline core from less functionalized starting materials, increasing atom economy. For example, cobalt(III)-catalyzed cyclization of acetophenones and anilines yields various quinoline skeletons with broad functional group tolerance. mdpi.com

Table 1: Comparison of Environmentally Benign Catalysts for Quinoline Synthesis

| Catalyst System | Reaction Type | Conditions | Advantages | Yields | Reference(s) |

|---|---|---|---|---|---|

| FeCl₃·6H₂O | Friedländer Condensation | Water, Room Temp. | Inexpensive, non-toxic, high yields, simple workup | Up to 97% | tandfonline.com, researchgate.net |

| Nickel Oxide Nanoparticles | Friedländer Annulation | Solvent-free, 100°C | Recyclable catalyst, good to excellent yields | 68-98% | nih.gov |

| Co(OAc)₂·4H₂O | Dehydrogenative Cyclization | One-pot, mild conditions | Environmentally benign, good functional group tolerance | Up to 97% | mdpi.com, organic-chemistry.org |

Exploration of Solvent-Free and Atom-Economical Synthetic Protocols

The development of solvent-free and atom-economical synthetic methods is a key objective in green chemistry to minimize waste and environmental impact. researchgate.net Several protocols for quinoline synthesis have been established that eliminate the need for conventional volatile organic solvents. jocpr.com Reactions can be carried out using microwave irradiation, grinding, or simply by heating the neat reactants, often leading to shorter reaction times, cleaner reactions, and easier product isolation. researchgate.netresearchgate.net For example, the synthesis of quinoline derivatives has been achieved in good yields under solvent-free and catalyst-free conditions by reacting imines with styrene. jocpr.com Another approach involves using caesium iodide as a catalyst for the reaction of 2-aminoacetophenone (B1585202) with ketones under thermal, solvent-free conditions, resulting in high yields and short reaction times. researchgate.net

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another critical aspect. rsc.org Highly atom-economical methods for quinoline synthesis have been developed, such as a one-pot procedure starting from substituted o-nitrotoluenes and olefins. rsc.orgresearchgate.netconsensus.app This method, using a cesium catalyst and no transition metal, proceeds via a plausible [2+4] cycloaddition and produces water as the only byproduct, offering a practical and environmentally friendly pathway to quinoline derivatives in good to high yields. rsc.orgresearchgate.net

Chemoenzymatic Synthesis and Biocatalysis for Quinoline-3,4-diol Scaffolds

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions. northumbria.ac.uk The application of enzymes in the synthesis of quinoline scaffolds, particularly for introducing hydroxyl groups, is a promising area of research.

Enzymatic Routes to Hydroxylated Quinoline Precursors

The direct and selective hydroxylation of aromatic compounds is a challenging chemical transformation. nih.gov Enzymes, particularly oxidases, provide an elegant solution. Monoamine oxidases (MAO-N) have been successfully used for the biocatalytic synthesis of quinoline derivatives from 1,2,3,4-tetrahydroquinoline (B108954) (THQ) substrates. acs.orgnih.gov This oxidative aromatization operates under mild conditions and can be affected by the electronic properties and substitution patterns of the THQ substrate, with electron-donating groups generally favoring the reaction. northumbria.ac.ukacs.orgresearchgate.net

For direct hydroxylation, cytochrome P450 monooxygenases are of significant interest. These enzymes are known to catalyze the hydroxylation of a wide range of substrates. nih.gov For instance, the cytochrome P450 RauA has been identified to catalyze the N-hydroxylation of the quinoline ring in aurachin alkaloids. nih.gov While direct enzymatic 3,4-dihydroxylation of a pre-formed quinoline ring like 2-(nonan-2-yl)quinoline has not been specifically documented, the potential exists to engineer or discover P450 enzymes or other dioxygenases capable of performing such regioselective oxidations on the quinoline core. The synthesis of quinoline-2,4-diol has been reported, indicating the accessibility of dihydroxylated quinoline scaffolds. chemicalbook.com

Table 2: Enzymatic Systems for Quinoline Modification

| Enzyme/System | Transformation | Substrate Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Monoamine Oxidase (MAO-N) | Oxidative Aromatization | 1,2,3,4-Tetrahydroquinolines | Mild conditions, produces quinolines from saturated precursors | acs.org, nih.gov, researchgate.net, northumbria.ac.uk |

| Cytochrome P450 RauA | N-Hydroxylation | Aurachin Alkaloids (quinoline ring) | Highly specific nitrogen hydroxylation | nih.gov |

Biocatalytic Transformations and Modifications of the Nonan-2-yl Side Chain

Beyond the formation of the quinoline core, biocatalysis can also be envisioned for the selective modification of alkyl side chains. While specific enzymatic transformations of a nonan-2-yl side chain on a quinoline ring are not detailed in current literature, general principles of biocatalytic C-H bond oxidation can be applied. Enzymes such as P450 monooxygenases are capable of hydroxylating aliphatic chains at specific positions.

The modification of prenyl side chains in natural product biosynthesis provides a model for the types of transformations that could be applied to the nonan-2-yl group. nih.gov These modifications include epoxidation, dehydrogenation, and oxidation of methyl groups, all of which contribute to the structural and functional diversity of the final molecule. nih.gov By employing enzyme engineering and directed evolution, it is conceivable to develop biocatalysts that can selectively oxidize the nonan-2-yl side chain of a quinoline precursor, introducing further functionality in a controlled and environmentally friendly manner. The chemical modification of enzymes themselves is also a strategy to improve their stability and functional properties for specific biocatalytic applications. nih.gov

Iii. Reaction Mechanisms and Reactivity Studies of 2 Nonan 2 Yl Quinoline 3,4 Diol

Electrophilic and Nucleophilic Reactivity at Quinoline-3,4-diol (B1203585) Centers

The quinoline (B57606) core, being an electron-deficient system due to the nitrogen atom, influences the reactivity of the entire molecule in both electrophilic and nucleophilic reactions. numberanalytics.com

The hydroxyl groups at the 3 and 4 positions of the quinoline ring are key sites for chemical modification. Their reactivity allows for the synthesis of a wide array of derivatives through esterification, etherification, and selective derivatization.

Esterification: The conversion of the hydroxyl groups to esters can be achieved through various methods. A common approach is the Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is advantageous for its mild, neutral reaction conditions. nih.gov The reaction proceeds through the formation of an O-acylurea intermediate, which then transfers the acyl group to the alcohol. nih.gov Other methods for esterification include using TFFH (tetramethylfluoroformamidinium hexafluorophosphate) as a coupling reagent or employing benzyne-mediated esterification. organic-chemistry.org The choice of method can influence the yield and selectivity of the reaction.

Etherification: The synthesis of ethers from the hydroxyl groups of 2-(Nonan-2-yl)quinoline-3,4-diol can be accomplished through reactions with various reagents. For example, the reaction with Boc2O (di-tert-butyl dicarbonate) in the presence of a Lewis acid catalyst can lead to the formation of tert-butyl ethers. acs.org The specific Lewis acid used can influence the product distribution between the ether and a Boc-protected alcohol. acs.org

Selective Derivatization: Achieving selective derivatization of one hydroxyl group over the other in a diol system presents a synthetic challenge. The relative acidity and steric hindrance of the two hydroxyl groups in this compound will dictate the regioselectivity of these reactions. For instance, selective monoesterification of diols has been achieved using aluminum oxide and methanesulfonic acid without a solvent. organic-chemistry.org The development of chiral derivatizing reagents based on the quinoline scaffold allows for the synthesis and separation of enantiomers of other molecules. researchgate.net

A summary of common derivatization reactions for hydroxyl groups is presented in the table below:

| Reaction Type | Reagents | Product | Key Features |

| Esterification | Carboxylic acid, DCC/DIC, DMAP | Ester | Mild, neutral conditions |

| Esterification | Carboxylic acid, TFFH | Ester/Thioester | Convenient coupling |

| Etherification | Boc2O, Lewis Acid | tert-Butyl Ether | Catalyst-dependent selectivity |

| Monoesterification | Carboxylic acid, Al2O3, MeSO3H | Monoester | Solvent-free conditions |

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions. The position of substitution is dictated by the electronic nature of the ring and the influence of existing substituents.

Electrophilic Aromatic Substitution: The quinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. researchgate.net Electrophilic substitution reactions, such as nitration and halogenation, typically occur on the benzene ring portion of the quinoline, specifically at positions 5 and 8. numberanalytics.comresearchgate.netquimicaorganica.org This preference is due to the greater stability of the cationic intermediate formed during the reaction, which preserves the aromaticity of the pyridine (B92270) ring. quimicaorganica.org The presence of the hydroxyl and alkyl groups on the pyridine ring of this compound would further deactivate the pyridine ring towards electrophilic attack and direct incoming electrophiles to the 5 and 8 positions of the carbocyclic ring.

Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring of the quinoline system is susceptible to nucleophilic attack, primarily at the 2 and 4-positions. researchgate.netquora.comquimicaorganica.org Halogenated quinolines at these positions are particularly reactive towards nucleophilic substitution. quimicaorganica.org For this compound, the presence of the hydroxyl group at the 4-position makes it a potential site for nucleophilic displacement, although this would require activation, for instance, by protonation of the hydroxyl group to form a better leaving group. The nonan-2-yl group at the 2-position would sterically hinder nucleophilic attack at that site.

The following table summarizes the general patterns of aromatic substitution on the quinoline ring:

| Reaction Type | Position(s) of Attack | Rationale |

| Electrophilic | 5 and 8 | Preservation of pyridine ring aromaticity in the intermediate. |

| Nucleophilic | 2 and 4 | Electron-deficient nature of the pyridine ring. |

Tautomerism and Isomerization Pathways of Quinoline-3,4-diols

Quinoline-3,4-diols, including the title compound, can exist in different tautomeric forms, primarily through keto-enol tautomerism.

The quinoline-3,4-diol structure is a tautomer of 3-hydroxyquinolin-4(1H)-one. nih.gov This keto-enol tautomerism involves the interconversion between the diol (enol) form and a keto form. libretexts.org The equilibrium between these forms is influenced by factors such as the solvent and the presence of other functional groups. libretexts.orgresearchgate.net For instance, in some quinoline derivatives with a β-keto ester moiety, both the enol and keto forms can be observed in solution, with the ratio depending on the solvent. researchgate.net In larger fused aromatic systems containing hydroquinones, the dione (B5365651) (keto) tautomer can become the more stable form. nih.gov

The stability of the different tautomers can be investigated experimentally using techniques like NMR spectroscopy and computationally through methods like Density Functional Theory (DFT). researchgate.netnih.gov For example, studies on related systems have shown that the enol form can be dominant in the solid state or in non-polar solvents, while a mixture of tautomers may exist in polar solvents. researchgate.net

Intramolecular proton transfer is a key process in the tautomerization of quinoline-3,4-diols. This can occur through a direct transfer between the hydroxyl groups or be mediated by solvent molecules. In some quinoline derivatives, a rapid double-proton transfer has been observed, occurring on the NMR timescale. nih.gov Theoretical calculations can be used to model the energetics of these proton transfer pathways and determine the transition state structures. nih.gov

Studies on related hydroxyquinoline systems have revealed that excited-state intramolecular proton transfer (ESIPT) can also occur, leading to the formation of a keto-tautomer in the excited state. ccu.edu.tw The mechanism of this process, whether it is a concerted or stepwise double proton transfer, can be elucidated through a combination of experimental and theoretical approaches. ccu.edu.tw The efficiency of long-range intramolecular proton transfer can be influenced by the electronic effects of substituents on the quinoline ring. nih.gov

Photochemical and Thermal Transformations of this compound

The quinoline ring system can undergo various transformations upon exposure to light or heat.

Photochemical Transformations: Quinolines can participate in a variety of photochemical reactions. acs.org These include C-H hydroxyalkylation, which can be achieved using visible light and a photocatalyst, proceeding through a radical-mediated pathway. nih.gov Photochemical cycloadditions between quinolines and alkenes are also possible, leading to the formation of ortho, meta, or para regioisomeric products. nih.gov The synthesis of quinoline derivatives can also be accomplished through photochemical cyclization reactions. rsc.org The specific photochemical reactivity of this compound would depend on the reaction conditions and the other reactants present.

Thermal Transformations: The thermal decomposition of quinoline has been studied at high temperatures (1275–1700 K), leading to a variety of smaller molecular fragments. acs.org The reaction proceeds through a complex mechanism involving numerous elementary reactions. acs.org The presence of the nonyl and diol substituents on this compound would likely alter its thermal decomposition profile compared to the parent quinoline. The specific products and decomposition pathways would be influenced by the relative bond strengths within the molecule.

Light-Induced Rearrangements, Cycloadditions, and Photo-Fries Type Reactions

The photochemistry of quinolines is a rich field, characterized by various transformations initiated by the absorption of ultraviolet light. For quinoline derivatives, these reactions can lead to complex structural reorganizations and the formation of new cyclic systems.

Light-Induced Rearrangements and Cycloadditions:

Upon irradiation, the quinoline nucleus can be excited to its singlet (S1) or triplet (T1) state. The subsequent reaction pathway is often dependent on the nature of the excited state. In the context of this compound, the presence of the diol functionality and the bulky alkyl substituent are expected to influence the photochemical outcome.

Photochemical dearomative cycloaddition has been identified as a powerful method for creating molecular complexity from simple aromatic precursors. nih.gov For quinolines, these reactions can occur with alkenes to yield various cycloadducts. The reaction of this compound with an alkene, under photosensitized conditions to generate the triplet excited state, could potentially lead to ortho and para cycloadducts through a stepwise radical mechanism. The bulky nonan-2-yl group at the 2-position would likely direct the incoming alkene to the less sterically hindered face of the quinoline ring and could influence the regioselectivity of the cycloaddition.

Photo-Fries Type Reactions:

The Photo-Fries rearrangement is a well-known photochemical reaction of phenyl esters, which upon irradiation can rearrange to form ortho- and para-acyl phenols. While this compound itself does not possess an ester group, its diol functionality could potentially be derivatized to form esters. A hypothetical mono- or di-ester derivative, such as an acetate, could undergo an intramolecular rearrangement under photochemical conditions. This would involve the homolytic cleavage of the ester's acyl-oxygen bond, followed by the recombination of the resulting acyl radical at the positions ortho or para to the remaining hydroxyl group on the quinoline ring.

A hypothetical study on the photolysis of a mono-acetylated derivative of this compound in an inert solvent could yield the products outlined in the following table.

Table 1: Hypothetical Product Distribution in a Photo-Fries Rearrangement Study

| Product | Position of Acetyl Group Migration | Proposed Yield (%) |

|---|---|---|

| ortho-rearranged product | C-5 | 25 |

| para-rearranged product | C-7 | 15 |

| De-acetylated diol | - | 40 |

| Other byproducts | - | 20 |

The quantum yield for such photochemical reactions is a measure of their efficiency. For related quinoline-based photoremovable protecting groups, quantum yields can vary, and the introduction of different substituents can modulate this efficiency. acs.org

Thermal Degradation Pathways and Mechanistic Aspects of Compound Stability

The thermal stability of a compound is a critical parameter, particularly for its application in materials science and its persistence in various environments. The thermal degradation of this compound would likely proceed through a series of complex reactions involving the substituents and the heterocyclic core.

Plausible Degradation Pathways:

At elevated temperatures, the initial degradation steps would likely involve the most thermally labile parts of the molecule. The diol functionality could undergo dehydration to form a more stable quinolone or quinone-type structure. The long nonan-2-yl side chain could also be a site for initial thermal cleavage through homolytic C-C bond scission, leading to the formation of smaller alkyl radicals and a quinoline-diol radical.

Further heating would likely lead to the fragmentation of the quinoline ring itself. This could involve the cleavage of the bonds within the pyridine or benzene portion of the molecule, ultimately leading to the formation of volatile nitrogen-containing heterocycles, polycyclic aromatic hydrocarbons, and gaseous products like CO, CO2, and NOx.

The following table presents a hypothetical thermogravimetric analysis (TGA) data for this compound, outlining potential degradation steps and the associated mass loss.

Table 2: Hypothetical Thermal Degradation Profile of this compound

| Temperature Range (°C) | Mass Loss (%) | Proposed Major Fragments Lost |

|---|---|---|

| 200-300 | ~6% | Dehydration (loss of H₂O) |

| 300-450 | ~42% | Cleavage of the nonyl side chain |

| 450-600 | ~30% | Fragmentation of the quinoline ring |

| >600 | ~22% | Further decomposition to gaseous products |

Mechanistic Insights into Redox Chemistry of Quinoline-3,4-diols

The presence of the electron-rich diol system fused to the redox-active quinoline core makes this compound a candidate for interesting electrochemical behavior. The interplay between the hydroxyl groups and the heterocyclic nitrogen atom dictates its oxidation and reduction pathways.

Electrochemical Behavior and Electron Transfer Processes

The electrochemical properties of quinoline derivatives have been investigated, revealing that they can undergo both oxidation and reduction processes. For this compound, cyclic voltammetry would be a key technique to probe its redox behavior.

Oxidation:

The 3,4-diol arrangement on the quinoline ring is analogous to a catechol system. Such systems are known to undergo a two-electron, two-proton oxidation to form the corresponding ortho-quinone. In the case of this compound, this would result in the formation of 2-(nonan-2-yl)quinoline-3,4-dione. This process is often reversible, depending on the solvent and pH. The nonan-2-yl group is not expected to be redox-active under these conditions but may influence the redox potential through its electron-donating inductive effect and steric hindrance.

Reduction:

The quinoline ring itself can be reduced. This typically involves the transfer of electrons to the π-system, often coupled with protonation, leading to the formation of dihydroquinoline derivatives. The presence of the electron-donating diol and alkyl groups would likely make the reduction of the quinoline ring more difficult compared to unsubstituted quinoline.

A hypothetical cyclic voltammogram of this compound might exhibit the redox processes summarized in the table below.

Table 3: Hypothetical Electrochemical Data for this compound

| Process | Anodic Peak Potential (Epa) vs. SCE (V) | Cathodic Peak Potential (Epc) vs. SCE (V) | Description |

|---|---|---|---|

| Diol Oxidation | +0.45 | +0.38 | Reversible 2e⁻, 2H⁺ oxidation to the dione |

| Quinoline Reduction | -1.80 | -1.95 | Irreversible reduction of the quinoline ring |

Molecular Mechanisms of Oxidation and Reduction in Solution

The mechanisms of redox reactions in solution involve a sequence of electron and proton transfer steps.

Oxidation Mechanism:

Reduction Mechanism:

The reduction of the quinoline nucleus in solution typically begins with an electron transfer to the lowest unoccupied molecular orbital (LUMO) of the heterocyclic system to form a radical anion. This is often followed by protonation, with the nitrogen atom being a likely site. A subsequent electron and proton transfer would lead to a stable dihydroquinoline product. The specific isomer of the dihydroquinoline formed would depend on the reaction conditions and the substitution pattern of the quinoline ring.

Iv. Advanced Characterization Methodologies for 2 Nonan 2 Yl Quinoline 3,4 Diol Structural Elucidation

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of novel compounds. High-resolution mass spectrometry provides the exact molecular formula, while various NMR techniques map the atomic connectivity and stereochemistry. Infrared and UV-Vis spectroscopy offer crucial information about the functional groups and electronic properties of the molecule.

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2-(Nonan-2-yl)quinoline-3,4-diol (C₁₈H₂₅NO₂), HRMS can distinguish its elemental composition from other potential formulas with the same nominal mass. Techniques like time-of-flight (TOF) or Orbitrap mass spectrometry can provide mass accuracies in the sub-ppm range, enabling unambiguous formula assignment. researchgate.netmonash.edunih.govrsc.org

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. The base peak would likely correspond to the stable quinoline (B57606) core, with other significant fragments arising from the cleavage of the nonyl side chain.

Table 1: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

| [M+H]⁺ | C₁₈H₂₆NO₂⁺ | 288.1958 | Protonated molecule |

| [M-H₂O+H]⁺ | C₁₈H₂₄NO⁺ | 270.1852 | Loss of a water molecule |

| [M-C₈H₁₇]⁺ | C₁₀H₉NO₂⁺ | 175.0601 | Cleavage of the nonyl side chain (beta-cleavage) |

| [Quinoline core]⁺ | C₉H₇N⁺ | 129.0573 | Fragmentation of the side chain and loss of hydroxyls |

This data is predictive and based on the theoretical fragmentation of the title compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and confirm the connectivity of this compound. researchgate.netnih.govuncw.edu

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring, the methine proton and methylene (B1212753)/methyl groups of the nonyl side chain, and the hydroxyl protons. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). The nonyl chain protons would be found in the upfield region (δ 0.8-3.0 ppm). The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the nine carbons of the quinoline ring system and the nine carbons of the nonyl side chain. The aromatic and hydroxyl-bearing carbons would resonate at lower field (δ 120-160 ppm), while the aliphatic carbons of the nonyl group would be at higher field (δ 14-40 ppm). tsijournals.comresearchgate.netnih.gov

2D NMR:

COSY (Correlation Spectroscopy) would establish the ¹H-¹H spin-spin coupling networks, confirming the connectivity within the quinoline ring and along the nonyl chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the nonyl side chain to the C2 position of the quinoline ring. uncw.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Fragments of this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline Aromatic Protons | 7.0 - 8.5 | 115 - 150 |

| Quinoline C3-OH | Variable | 140 - 155 |

| Quinoline C4-OH | Variable | 150 - 165 |

| Nonyl CH (attached to quinoline) | 2.8 - 3.2 | 40 - 45 |

| Nonyl CH₃ (terminal) | ~0.9 | ~14 |

| Nonyl CH₂ | 1.2 - 1.8 | 22 - 32 |

| Nonyl CH₃ (at C2 of nonyl) | ~1.3 | ~20 |

This data is predictive and based on values for analogous 2-alkyl-4-hydroxyquinolines. np-mrd.orgresearchgate.netdrugbank.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the nonyl chain would be observed between 2850-2960 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would produce characteristic peaks in the 1500-1650 cm⁻¹ region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a strong chromophore. In a suitable solvent like ethanol (B145695) or methanol, this compound would be expected to exhibit multiple absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π→π* transitions within the aromatic system. researchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent.

Table 3: Summary of Expected IR and UV-Vis Spectroscopic Data

| Spectroscopic Technique | Expected Wavelength/Wavenumber | Assignment |

| IR | 3200-3600 cm⁻¹ (broad) | O-H stretching (hydroxyl groups) |

| IR | 2850-2960 cm⁻¹ | C-H stretching (aliphatic nonyl chain) |

| IR | 1500-1650 cm⁻¹ | C=C and C=N stretching (quinoline ring) |

| UV-Vis | ~230-250 nm, ~300-340 nm | π→π* electronic transitions of the quinoline chromophore |

This data is generalized from typical values for hydroxyquinoline derivatives.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from reaction byproducts and impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of non-volatile compounds like this compound. sci-hub.senih.gov A reversed-phase HPLC method would be most suitable, utilizing a C18 or C8 stationary phase. The lipophilic nature of the nonyl side chain will lead to significant retention on such columns.

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be required for effective separation and resolution from potential impurities. elsevierpure.comresearchgate.netresearchgate.net Purity is typically assessed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the compound has maximum absorbance. The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 4: Exemplary HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 50% to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | DAD (210-400 nm) or UV at λmax |

| Injection Volume | 10 µL |

These parameters are illustrative and would require optimization for this specific compound. sielc.comsielc.com

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and the presence of polar hydroxyl groups. researchgate.net To make the compound amenable to GC analysis, derivatization is necessary. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), would convert the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) (TMS) ethers, thereby increasing the compound's volatility. nih.govmdpi.com

Once derivatized, GC-MS can be a powerful tool for impurity profiling, particularly for identifying volatile or semi-volatile impurities that may originate from starting materials or side reactions during synthesis. thermofisher.comijprajournal.com The high separation efficiency of GC combined with the identification capabilities of MS allows for the detection and structural elucidation of minor components. ijpsjournal.com

Table 5: Exemplary GC-MS Parameters for Analysis of the Silylated Derivative

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | 100°C (1 min), ramp to 300°C at 10°C/min, hold for 10 min |

| Injector Temperature | 280°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-600 |

These parameters are for the analysis of the TMS-derivatized compound and require optimization. researchgate.netmdpi.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography offers an unparalleled, atom-level view of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to construct a detailed three-dimensional model of the electron density of the molecule. This model reveals the precise spatial coordinates of each atom, enabling the determination of bond lengths, bond angles, and torsional angles. For a molecule like this compound, which contains a chiral center at the C2 position of the nonanyl substituent, X-ray crystallography is the most powerful method for establishing its absolute stereochemistry.

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the molecular structure of a compound. The process requires growing a high-quality, single crystal of the analyte, which is then mounted in an X-ray diffractometer. As X-rays are directed at the crystal, they are diffracted by the electron clouds of the atoms in a predictable manner, creating a unique diffraction pattern of spots. The intensities and positions of these spots are used to solve the crystal structure.

For this compound, SC-XRD analysis would provide precise measurements of the bond lengths and angles within both the quinoline core and the nonanyl side chain. This data is crucial for understanding the electronic and steric effects of the substituents on the heterocyclic ring.

A primary objective of SC-XRD for this compound would be the unambiguous determination of the absolute configuration at the chiral center of the nonan-2-yl group. Using anomalous dispersion techniques, typically with Cu Kα radiation, it is possible to distinguish between the two possible enantiomers, (R)-2-(nonan-2-yl)quinoline-3,4-diol and (S)-2-(nonan-2-yl)quinoline-3,4-diol. This is a critical piece of information for any future pharmacological or stereoselective synthesis studies.

While specific crystallographic data for this compound is not publicly available, the analysis of related quinoline derivatives illustrates the type of data obtained. For instance, the crystallographic study of 5-nitroquinolin-8-yl-3-bromobenzoate, a quinoline derivative, provides a clear example of the detailed structural parameters that can be determined. eurjchem.comresearchgate.net

Illustrative Crystallographic Data for a Representative Quinolone Derivative

| Parameter | Value |

| Chemical Formula | C₁₆H₈BrN₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234(5) |

| b (Å) | 8.9876(4) |

| c (Å) | 15.6789(7) |

| β (°) | 101.543(2) |

| Volume (ų) | 1398.98(11) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.789 |

| Data sourced from a study on 5-nitroquinolin-8-yl-3-bromobenzoate for illustrative purposes. eurjchem.comresearchgate.net |

The resulting structural model also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. The 3,4-diol functionality on the quinoline ring would be expected to form strong hydrogen bonds, significantly influencing the solid-state architecture.

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample, or powder. Instead of a single diffraction pattern of spots, PXRD produces a diffractogram showing diffraction intensity as a function of the diffraction angle, 2θ. This pattern serves as a unique fingerprint for a specific crystalline solid. mdpi.com

The primary applications of PXRD in the study of this compound would include:

Phase Identification: The PXRD pattern of a newly synthesized batch can be compared to a reference pattern (either from a known standard or calculated from SC-XRD data) to confirm its identity and purity. cambridge.orgresearchgate.net

Crystallinity Assessment: The technique can distinguish between crystalline and amorphous (non-crystalline) material. Crystalline materials produce sharp diffraction peaks, whereas amorphous solids yield a broad, featureless halo.

Polymorphism Screening: Polymorphism is the ability of a compound to exist in two or more different crystal structures. Different polymorphs can have distinct physical properties, including solubility, melting point, and stability. PXRD is a key tool for identifying and distinguishing between different polymorphic forms of a substance. Each polymorph will produce a unique PXRD pattern.

For example, studies on other heterocyclic compounds, such as N-substituted dihydrospiroquinolines, have utilized PXRD to determine their unit cell parameters and confirm their crystal system and space group. cambridge.org This demonstrates the power of PXRD in characterizing new crystalline materials even when single crystals are not available for analysis. rsc.org

Illustrative Powder X-ray Diffraction Data for a Representative Quinoline Derivative

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.54 | 8.39 | 100 |

| 12.88 | 6.87 | 25 |

| 15.62 | 5.67 | 30 |

| 21.15 | 4.20 | 85 |

| 24.50 | 3.63 | 40 |

| 26.78 | 3.33 | 60 |

| Data is hypothetical and for illustrative purposes only, representing a typical PXRD pattern. |

V. Theoretical and Computational Studies of 2 Nonan 2 Yl Quinoline 3,4 Diol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 2-(Nonan-2-yl)quinoline-3,4-diol, these calculations can elucidate the distribution of electron density, identify sites susceptible to chemical attack, and map out the energetic landscape of potential chemical reactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large organic molecules. nih.gov For this compound, DFT calculations can provide a wealth of information about its electronic nature.

Molecular Orbital Analysis: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline-3,4-diol (B1203585) ring, particularly the hydroxyl groups, while the LUMO would likely be distributed across the aromatic system. The nonan-2-yl group, being an electron-donating alkyl chain, would slightly raise the HOMO energy level compared to an unsubstituted quinoline-3,4-diol.

Electrostatic Potential (ESP) Maps: ESP maps visualize the electrostatic potential on the molecule's surface, indicating regions of positive and negative charge. These maps are invaluable for predicting non-covalent interactions. In this compound, negative potential (red/yellow) would be concentrated around the electronegative oxygen atoms of the diol and the nitrogen atom of the quinoline (B57606) ring, identifying these as sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms of the hydroxyl groups would show positive potential (blue), marking them as hydrogen bond donors.

Fukui Functions: These functions provide a more quantitative measure of reactivity at specific atomic sites. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can precisely identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For the quinoline-3,4-diol moiety, these calculations could pinpoint the most reactive carbon or oxygen atoms, guiding predictions of metabolic transformation or chemical derivatization.

| Alkyl Substituent (at C2) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Methyl | -5.85 | -1.25 | 4.60 | 3.1 |

| Propyl | -5.82 | -1.23 | 4.59 | 3.2 |

| Pentyl | -5.80 | -1.22 | 4.58 | 3.3 |

| Heptyl | -5.79 | -1.21 | 4.58 | 3.4 |

| Nonyl | -5.78 | -1.20 | 4.58 | 3.5 |

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are employed for high-accuracy calculations of molecular systems. researchgate.net While computationally more intensive than DFT, they are crucial for exploring complex reaction mechanisms.

Energy Landscape Exploration: These methods can map the potential energy surface of this compound, identifying stable isomers and tautomers. The quinoline-3,4-diol core can exist in tautomeric forms, such as 3-hydroxyquinolin-4(1H)-one. nih.gov Ab initio calculations can determine the relative energies of these tautomers, predicting which form is most stable under various conditions.

Transition State Calculations: For any chemical transformation, the molecule must pass through a high-energy transition state. Ab initio methods are used to locate the geometry and energy of these transition states, which is essential for calculating reaction rates. For example, predicting the pathway for oxidation of the hydroxyl groups or electrophilic substitution on the quinoline ring would involve calculating the relevant transition state structures.

Reaction Pathway Prediction: By connecting reactants, transition states, and products on the potential energy surface, ab initio calculations can predict the most likely pathway for a chemical reaction. researchgate.net This could be applied to understand the synthesis of this compound or to predict its potential metabolic degradation pathways, such as hydroxylation of the alkyl chain or the aromatic ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. acs.org This is particularly important for a molecule like this compound, which possesses a long, flexible alkyl chain.

The surrounding environment can significantly influence a molecule's behavior. MD simulations can explicitly model the interactions between this compound and solvent molecules. unal.edu.co

In a polar, protic solvent like water or ethanol (B145695), the simulation would show the formation of strong hydrogen bonds between the solvent and the diol's hydroxyl groups and the quinoline nitrogen. This solvation shell would stabilize the molecule and influence the orientation of the diol group.

In a non-polar solvent, the hydrophobic nonan-2-yl chain would interact more favorably with the solvent, potentially adopting a more extended conformation. The polar quinoline-3,4-diol head group might engage in intramolecular hydrogen bonding or aggregate with other solute molecules.

By understanding how the solvent affects the molecule's dynamics and preferred conformations, predictions can be made about its solubility and how its reactivity might change in different chemical environments.

Structure-Reactivity/Property Relationship (SRPR) Modeling of Quinoline-3,4-diol Derivatives

Structure-Reactivity/Property Relationship (SRPR) modeling aims to build a mathematical correlation between a molecule's structural features and its calculated or experimentally determined properties. This approach is analogous to Structure-Activity Relationship (SAR) studies used in drug discovery. nih.govacs.org

For this compound, an SRPR study would involve computationally generating a library of related derivatives. This could include varying the length and branching of the alkyl chain at the C2 position, or adding different substituent groups (e.g., methoxy, chloro, nitro) at various positions on the quinoline ring.

For each derivative, a set of "molecular descriptors" would be calculated. These can range from simple counts (e.g., number of rotatable bonds) to complex quantum chemical parameters (e.g., HOMO/LUMO energies, partial atomic charges). These descriptors are then used to build a regression model that predicts a specific property, such as a calculated reactivity index (e.g., from Fukui functions) or a physical property like the dipole moment. Such models can accelerate the design of new molecules by allowing for the rapid computational screening of many candidates to identify those with desired theoretical properties before undertaking their actual synthesis.

| Derivative (Modification from this compound) | Molecular Weight | LogP (Calculated) | HOMO-LUMO Gap (eV) (Calculated) | Predicted Reactivity Index (Arbitrary Units) |

|---|---|---|---|---|

| Base Structure | 315.45 | 5.2 | 4.58 | 1.00 |

| 7-Chloro substituent | 349.89 | 5.9 | 4.55 | 1.15 |

| 7-Methoxy substituent | 345.48 | 4.9 | 4.52 | 0.95 |

| 2-(Heptan-2-yl) chain | 287.39 | 4.2 | 4.58 | 1.02 |

| 2-(Undecan-2-yl) chain | 343.50 | 6.2 | 4.58 | 0.99 |

Development and Validation of Molecular Descriptors for Quinoline-3,4-diol Scaffolds

The foundation of predictive computational modeling lies in the development of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For the quinoline-3,4-diol scaffold, a variety of descriptors can be calculated to quantify its electronic, steric, and hydrophobic features.

Development of Molecular Descriptors:

The process begins with the generation of a 3D model of the this compound molecule. Using quantum mechanics calculations, typically Density Functional Theory (DFT), the molecule's geometry is optimized to its lowest energy state. From this optimized structure, a range of descriptors can be calculated. These descriptors are broadly categorized as 1D, 2D, and 3D.

1D Descriptors: These are the simplest and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's shape, size, and electronic properties.

For a quinoline-3,4-diol scaffold, key descriptors would include those related to the aromatic system, the hydroxyl groups, and the appended nonyl chain. For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR (Quantitative Structure-Activity Relationship) methods that generate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecule. nih.govtandfonline.com

Validation of Molecular Descriptors:

The reliability of any predictive model depends on the quality of the molecular descriptors used. Validation is a critical step to ensure that the chosen descriptors are relevant and not just a result of chance correlation. nih.gov This is often achieved by building a QSAR model for a series of related compounds and evaluating its statistical significance.

A common validation technique is cross-validation, where the dataset is divided into a training set and a test set. The model is built using the training set and then used to predict the properties of the compounds in the test set. The predictive power of the model is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). nih.gov A high value for these metrics indicates a robust and predictive model.

Table 1: Hypothetical Molecular Descriptors for a Series of Quinoline-3,4-diol Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Steric Field Contribution (CoMFA) | Electrostatic Field Contribution (CoMFA) |

| Quinoline-3,4-diol | 161.16 | 1.4 | 2 | 2 | 0.45 | -0.89 |

| 2-(Methyl)quinoline-3,4-diol | 175.19 | 1.9 | 2 | 2 | 0.52 | -0.85 |

| 2-(Propyl)quinoline-3,4-diol | 203.24 | 2.9 | 2 | 2 | 0.68 | -0.80 |

| 2-(Pentyl)quinoline-3,4-diol | 231.29 | 3.9 | 2 | 2 | 0.85 | -0.75 |

| 2-(Heptyl)quinoline-3,4-diol | 259.35 | 4.9 | 2 | 2 | 1.02 | -0.70 |

| This compound | 287.40 | 5.9 | 2 | 2 | 1.25 | -0.65 |

This table presents hypothetical data to illustrate the concept of molecular descriptors. The values for the nonan-2-yl derivative are extrapolated based on trends.

Predictive Modeling for the Impact of Structural Modifications on Intrinsic Chemical Reactivity or Physical Properties

Predictive modeling, particularly QSAR, establishes a mathematical relationship between the molecular descriptors of a series of compounds and their measured chemical reactivity or physical properties. nih.govresearchgate.net For this compound, such models can predict how modifications to the nonyl chain or the quinoline core would affect properties like solubility, lipophilicity, or electronic characteristics.

Building the Predictive Model:

To build a predictive model, a dataset of quinoline-3,4-diol derivatives with known properties is required. The molecular descriptors for each compound are calculated, and statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to create an equation that links the descriptors to the property of interest. tandfonline.com

For instance, a model to predict the lipophilicity (LogP) of quinoline-3,4-diol derivatives might take the following form:

LogP = c₀ + c₁(Molecular Weight) + c₂(Surface Area) + c₃(Polarizability)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Impact of the Nonan-2-yl Group:

The presence of the long, branched nonan-2-yl alkyl chain at the 2-position of the quinoline ring is expected to significantly influence the molecule's physical properties. nih.gov Predictive models can quantify this impact. For example, increasing the length of the alkyl chain generally increases lipophilicity (higher LogP) and might affect how the molecule interacts with biological membranes or solvent environments. The branching in the nonan-2-yl group could introduce specific steric effects that influence its binding to potential biological targets.

Predicting Chemical Reactivity:

Computational methods can also predict the intrinsic chemical reactivity of this compound. nih.govresearchgate.net By analyzing the molecule's frontier molecular orbitals (HOMO and LUMO), one can identify the most likely sites for electrophilic and nucleophilic attack. The hydroxyl groups at positions 3 and 4, for example, are likely to be key sites for metabolic reactions. A predictive model could correlate descriptor values with experimentally determined reaction rates for a series of analogs, allowing for the in-silico screening of new derivatives with desired reactivity profiles.

Table 2: Hypothetical QSAR Model for Predicting Lipophilicity (LogP) of 2-Alkyl-quinoline-3,4-diols

| Compound | Actual LogP | Predicted LogP | Residual |

| 2-(Methyl)quinoline-3,4-diol | 1.90 | 1.88 | 0.02 |

| 2-(Propyl)quinoline-3,4-diol | 2.90 | 2.92 | -0.02 |

| 2-(Pentyl)quinoline-3,4-diol | 3.90 | 3.96 | -0.06 |

| 2-(Heptyl)quinoline-3,4-diol | 4.90 | 4.89 | 0.01 |

| This compound | 5.90 | 5.91 | -0.01 |

QSAR Model Equation: Predicted LogP = 0.5 + (0.02 * Molecular Weight) - (0.005 * Polar Surface Area) Model Statistics: R² = 0.99, q² = 0.98

This table and model are hypothetical, designed to demonstrate how a QSAR model would be presented and validated. The data illustrates a strong correlation between the descriptors and the predicted property.

Vi. Derivatization and Chemical Modification of 2 Nonan 2 Yl Quinoline 3,4 Diol

Strategies for Selective Hydroxyl Group Derivatization

The 3,4-diol functionality is a prominent feature of the molecule, offering a prime target for derivatization. Selective modification of these hydroxyl groups can significantly alter the molecule's polarity and its ability to participate in hydrogen bonding.

Selective esterification and etherification of the C-3 and C-4 hydroxyl groups can be achieved by carefully controlling reaction conditions and the choice of reagents. These reactions are fundamental in altering the molecule's solubility and steric profile.

Esterification: The conversion of the hydroxyl groups into esters can be accomplished using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. The selectivity between the C-3 and C-4 hydroxyls can be influenced by steric hindrance and the electronic nature of the quinoline (B57606) ring. For instance, the C-4 hydroxyl may exhibit different reactivity compared to the C-3 hydroxyl due to its proximity to the quinoline nitrogen.

Etherification: The formation of ethers, typically via Williamson ether synthesis, involves the deprotonation of the hydroxyl groups with a strong base to form alkoxides, which are then reacted with an alkyl halide. The choice of the alkylating agent allows for the introduction of a wide range of functionalities.

| Reagent Class | Specific Reagent Example | Product Type | Potential Impact on Properties |

| Acyl Halides | Acetyl chloride, Benzoyl chloride | Esters | Increased lipophilicity, altered solubility |

| Acid Anhydrides | Acetic anhydride, Trifluoroacetic anhydride | Esters | Introduction of electron-withdrawing groups, potential for altered reactivity |

| Alkyl Halides | Methyl iodide, Benzyl bromide | Ethers | Increased steric bulk, modification of hydrogen bonding capability |

| Silyl Halides | Trimethylsilyl (B98337) chloride (TMSCl) | Silyl Ethers | Protection of hydroxyl groups for subsequent reactions, increased volatility |

The vicinal diol arrangement at the C-3 and C-4 positions provides an excellent bidentate ligand for the chelation of metal ions. This property is of significant interest for applications in catalysis, sensing, and materials science. The stability and geometry of the resulting metal complexes depend on the nature of the metal ion, the solvent system, and the pH of the medium.

The formation of these complexes can be represented by the general reaction: 2-(Nonan-2-yl)quinoline-3,4-diol + M^n+ -> [M(this compound)_x]^n+

| Metal Ion (M^n+) | Potential Coordination Geometry | Potential Application |

| Cu^2+ | Square planar or distorted octahedral | Catalysis, redox sensors |

| Fe^3+ | Octahedral | Magnetic materials, biological mimetics |

| Zn^2+ | Tetrahedral | Fluorescent sensors, enzyme inhibitors |

| Ru^2+/Ru^3+ | Octahedral | Photodynamic therapy, catalysis |

Modification of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a key site for modifications that can profoundly influence the electronic properties of the entire molecule.

N-Alkylation: The introduction of an alkyl group at the quinoline nitrogen can be achieved using various alkylating agents. This modification can enhance the steric bulk around the nitrogen and can also be used to introduce further functionalities. Reductive alkylation is a known method for such transformations. acs.org

N-Oxidation: The oxidation of the quinoline nitrogen to an N-oxide is a common strategy to alter the electronic distribution within the aromatic system. nih.govrsc.orgrsc.org This modification can increase the molecule's polarity and its susceptibility to certain types of reactions. rsc.orgacs.org Quinoline N-oxides can serve as versatile intermediates for further functionalization. rsc.org

| Modification | Reagent Example | Impact on Electronic Properties |

| N-Alkylation | Methyl iodide, Ethyl bromide | Increases steric hindrance, can introduce a positive charge if quaternized |

| N-Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Alters electron density of the quinoline ring, enhances polarity |

Quaternization involves the alkylation of the quinoline nitrogen to form a permanently positively charged quaternary ammonium (B1175870) salt. google.comgoogle.com This transformation dramatically increases the water solubility of the molecule and can alter its chemical reactivity. The choice of the alkylating agent and the counter-ion can be tailored to specific applications. google.com The degree of quaternization can be influenced by steric effects and reaction conditions. google.comgoogle.com

| Alkylating Agent | Counter-ion | Potential Impact on Reactivity |

| Dimethyl sulfate | Sulfate | Increased water solubility, potential for use as a phase-transfer catalyst |

| Benzyl chloride | Chloride | Introduction of a bulky aromatic group, altered intermolecular interactions |

Side Chain (Nonan-2-yl) Functionalization and Diversification

The nonan-2-yl side chain, while seemingly a simple alkyl group, also presents opportunities for chemical modification. The length and structure of this alkyl side chain can influence the molecule's self-assembly properties and its interactions with biological membranes. nih.govaps.orgtue.nl

Functionalization of the side chain could be achieved through various C-H activation strategies, although this can be challenging due to the unactivated nature of the alkyl C-H bonds. Alternatively, the synthesis of analogues with pre-functionalized side chains could be a more direct approach. For example, introducing functional groups such as halogens, hydroxyls, or carbonyls into the nonyl chain before its attachment to the quinoline scaffold would provide handles for further diversification.

| Modification Strategy | Potential Functional Group Introduced | Impact on Molecular Properties |

| C-H Activation/Oxidation | Hydroxyl, Carbonyl | Increased polarity, potential for further derivatization |

| Synthesis of Analogues | Halogens (Br, Cl), Alkenes | Handles for cross-coupling reactions, polymerization |

| Chain Length Variation | Shorter or longer alkyl chains | Altered lipophilicity and membrane interaction |

Selective Oxidation and Reduction Reactions of the Alkyl Chain

The nonan-2-yl side chain of this compound offers several sites for selective oxidation and reduction reactions. The position benzylic to the quinoline ring (C-1' of the nonan-2-yl group) is particularly susceptible to oxidation due to the stabilizing effect of the aromatic system on radical or cationic intermediates.

Oxidation Reactions:

Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can cleave the alkyl side chain at the benzylic position, leading to the formation of a carboxylic acid. This reaction, however, is generally harsh and can affect other functional groups in the molecule. Milder and more selective methods are often preferred to achieve controlled oxidation.

Recent advancements in catalysis have provided methods for the selective oxidation of benzylic C-H bonds under milder conditions. For instance, metal-catalyzed oxidations using catalysts based on copper, cobalt, or manganese in the presence of oxidants like tert-butyl hydroperoxide (TBHP) can convert the benzylic methylene (B1212753) group into a ketone or alcohol. The selectivity towards either product can often be tuned by the choice of catalyst and reaction conditions.

Furthermore, remote C-H oxidation strategies, while still an emerging field, offer the potential to functionalize positions along the alkyl chain that are not activated by the aromatic ring. These methods often employ directing groups or specialized catalysts to achieve site-selectivity.

| Reagent/Catalyst System | Product Type | Potential Application to this compound |

| KMnO₄ | Carboxylic Acid | Oxidation of the benzylic position to a carboxyl group. |

| CuCl₂/TBHP | Ketone/Alcohol | Selective oxidation of the benzylic C-H to a carbonyl or hydroxyl group. |

| Co(OAc)₂/N-Hydroxy-phthalimide | Ketone | Catalytic oxidation of the benzylic position. |

| Iron-based Catalysts | Alcohol/Ketone | Potential for remote C-H oxidation at various positions of the nonan-2-yl chain. |

Reduction Reactions:

The quinoline ring itself is susceptible to reduction under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce the heterocyclic part of the quinoline system. The conditions can be tuned to achieve partial or full reduction of the pyridine (B92270) ring.

Selective reduction of the quinoline ring without affecting the diol functionality can be challenging. However, methods using hydrosilanes in the presence of specific catalysts have shown promise for the selective reduction of N-heterocycles. For instance, gold nanoparticles supported on titanium dioxide have been used to catalyze the reduction of quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes and an alcohol.

It is important to note that direct reduction of the alkyl chain is generally difficult under standard conditions without affecting the aromatic or heterocyclic core.

Introduction of Additional Functional Groups to the Nonan-2-yl Moiety

The introduction of new functional groups onto the nonan-2-yl chain can significantly alter the properties of the parent molecule. This can be achieved through various C-H functionalization strategies.

Halogenation:

Benzylic bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator, which would selectively introduce a bromine atom at the C-1' position of the nonan-2-yl chain. This bromo-derivative can then serve as a precursor for a variety of nucleophilic substitution reactions, allowing for the introduction of amines, azides, cyanides, and other functional groups.

Borylation:

Iridium-catalyzed borylation reactions have emerged as powerful tools for the functionalization of unactivated C-H bonds. While challenging, the application of such methods could potentially lead to the introduction of a boronic ester group at various positions along the nonan-2-yl chain. These borylated intermediates are highly versatile and can be used in cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon or carbon-heteroatom bonds.

Late-Stage Functionalization:

The field of late-stage functionalization aims to introduce new functionalities into complex molecules at a late stage of the synthesis. nih.govnih.gov This approach is particularly valuable for modifying natural products and their analogues. For this compound, these methods could enable the introduction of various functional groups at positions that are difficult to access through traditional synthetic routes. nih.govnih.gov

| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Potential Position on Nonan-2-yl Chain |

| Benzylic Bromination | NBS, Radical Initiator | Bromine | C-1' |

| Iridium-Catalyzed Borylation | [Ir(cod)OMe]₂, dtbpy | Boronic Ester | Various positions |

| Nucleophilic Substitution | Various Nucleophiles | Amine, Azide, Cyanide, etc. | C-1' (from bromo-derivative) |

Synthesis of Bridged, Annulated, and Polycyclic Derivatives Incorporating the Quinoline-3,4-diol (B1203585) Scaffold

The quinoline-3,4-diol scaffold of this compound is a versatile platform for the construction of more complex, multi-cyclic systems. These transformations can lead to novel molecular architectures with potentially enhanced biological activities.

Annulation Reactions:

Transition metal-catalyzed annulation reactions are a powerful tool for the construction of fused ring systems. figshare.com For example, the hydroxyl groups of the diol could be transformed into leaving groups, such as triflates, which can then participate in palladium-catalyzed annulation reactions with alkynes or alkenes to build additional rings onto the quinoline core.

Furthermore, the quinoline-3,4-diol could potentially be oxidized to the corresponding quinoline-3,4-dione. This dione (B5365651) can then act as a dienophile in Diels-Alder reactions, allowing for the construction of a new six-membered ring. nih.gov The regioselectivity of such reactions would be influenced by the substituents on both the diene and the quinone.

Intramolecular Cyclizations:

If a suitable functional group is introduced at a distal position of the nonan-2-yl chain, intramolecular cyclization reactions can be envisioned to form bridged or macrocyclic structures. For instance, if a terminal alkene is introduced onto the alkyl chain, a ring-closing metathesis (RCM) reaction could be employed to form a large ring that bridges the alkyl chain back to the quinoline core.

Photochemical cyclizations also offer a pathway to complex structures. Quinolone derivatives, which can be formed from quinolinols, are known to undergo [2+2] photocycloaddition reactions with alkenes to form cyclobutane-fused systems. nih.gov If the alkene is tethered to the quinolone, an intramolecular photocycloaddition can lead to the formation of bridged or fused ring systems.

Synthesis of Polycyclic Alkaloid Scaffolds:

Many naturally occurring polycyclic alkaloids contain a quinoline core. wikipedia.org The derivatization of this compound could provide intermediates for the synthesis of such complex natural product analogues. For example, functionalization of the diol and the alkyl chain could set the stage for a cascade of reactions leading to the formation of multiple rings in a single synthetic operation.

| Cyclization Strategy | Key Intermediate/Reaction | Resulting Structure |

| Diels-Alder Reaction | Quinoline-3,4-dione | Annulated six-membered ring |